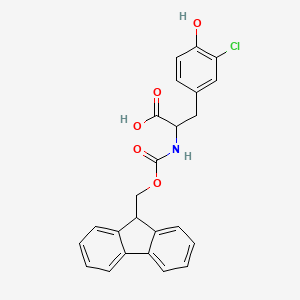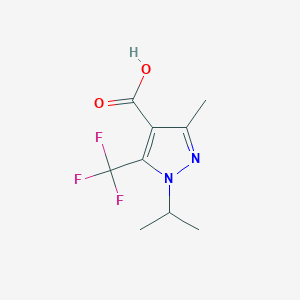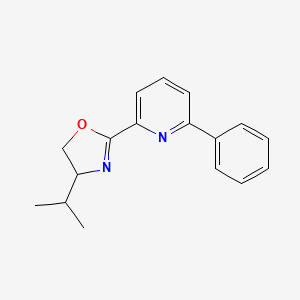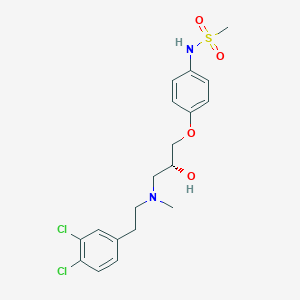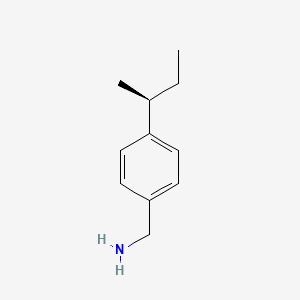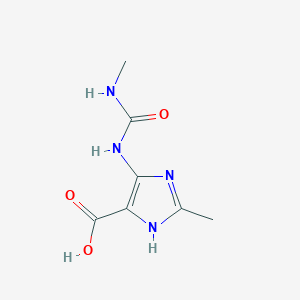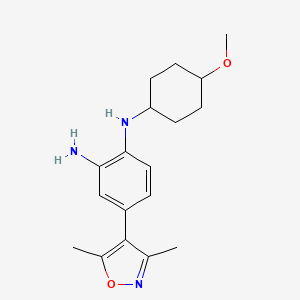
4-(3,5-Dimethylisoxazol-4-yl)-N1-((1r,4r)-4-methoxycyclohexyl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethylisoxazol-4-yl)-N1-((1r,4r)-4-methoxycyclohexyl)benzene-1,2-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring substituted with a 3,5-dimethylisoxazole group and a methoxycyclohexyl group, making it a unique structure for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylisoxazol-4-yl)-N1-((1r,4r)-4-methoxycyclohexyl)benzene-1,2-diamine typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.
Substitution on the Benzene Ring: The benzene ring is functionalized with the isoxazole group via electrophilic aromatic substitution.
Attachment of the Methoxycyclohexyl Group: The methoxycyclohexyl group is introduced through a nucleophilic substitution reaction, often using a suitable leaving group on the benzene ring and a methoxycyclohexylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amines or alcohols.
Substitution: The
Eigenschaften
Molekularformel |
C18H25N3O2 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)-1-N-(4-methoxycyclohexyl)benzene-1,2-diamine |
InChI |
InChI=1S/C18H25N3O2/c1-11-18(12(2)23-21-11)13-4-9-17(16(19)10-13)20-14-5-7-15(22-3)8-6-14/h4,9-10,14-15,20H,5-8,19H2,1-3H3 |
InChI-Schlüssel |
CCNNZHZTAYCXGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)NC3CCC(CC3)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


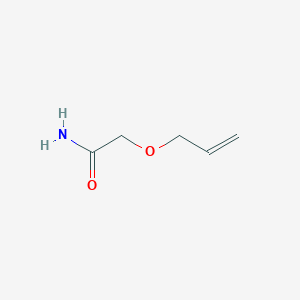
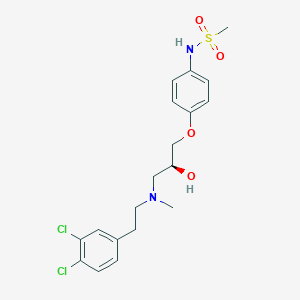
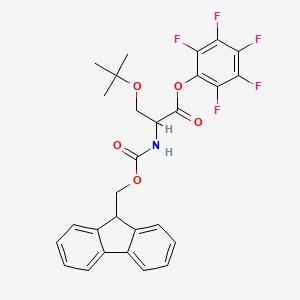
![[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12829664.png)

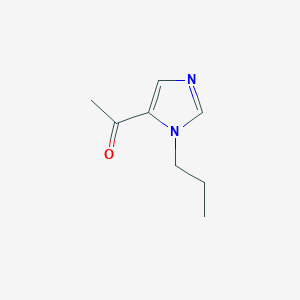

![2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene](/img/structure/B12829692.png)
